Methyl 2-({[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-[3-(3-methoxyphenyl)-1,2-oxazole-5-amido]benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, an oxazole ring, and a benzoate ester. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(3-methoxyphenyl)-1,2-oxazole-5-amido]benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Amide Bond: The amide bond is formed by reacting the oxazole derivative with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-methoxyphenyl)-1,2-oxazole-5-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds.
Scientific Research Applications
Methyl 2-[3-(3-methoxyphenyl)-1,2-oxazole-5-amido]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[3-(3-methoxyphenyl)-1,2-oxazole-5-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(4-methoxyphenyl)-1,2-oxazole-5-amido]benzoate
- Methyl 2-[3-(3-ethoxyphenyl)-1,2-oxazole-5-amido]benzoate
- Methyl 2-[3-(3-methoxyphenyl)-1,2-thiazole-5-amido]benzoate
Uniqueness
Methyl 2-[3-(3-methoxyphenyl)-1,2-oxazole-5-amido]benzoate is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the oxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[[3-(3-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-24-13-7-5-6-12(10-13)16-11-17(26-21-16)18(22)20-15-9-4-3-8-14(15)19(23)25-2/h3-11H,1-2H3,(H,20,22) |
InChI Key |
MZPHWDDCXBZANR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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